molecular formula C13H16BNO3 B2764118 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 2137501-14-3

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No. B2764118
CAS RN: 2137501-14-3
M. Wt: 245.09
InChI Key: MJDSPMWXACIOLG-UHFFFAOYSA-N
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Description

“7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole” is a chemical compound. It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Synthesis Analysis

The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

The chemical reactions involving “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole” might be similar to those of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This includes borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

A series of novel benzoxazole-based 1,3,4-oxadiazoles were synthesized and showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013). Additionally, oxazole-5(4H)-one derivatives exhibited significant antioxidant activity, suggesting their potential in oxidative stress-related conditions (Kuş et al., 2017).

Versatile Biological Activities

Oxazole compounds, including benzoxazoles, display a wide range of biological activities. They have been used as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic agents, among others (Zhang et al., 2018). This diversity in application highlights the compound class's potential for developing new therapeutic agents.

Cytotoxic and Antiviral Agents

Newly synthesized benzoxazole derivatives showed considerable cytotoxic activity against various human tumor cell lines, with some also exhibiting significant antiviral activity against the hepatitis-C virus (Faidallah et al., 2012). These findings indicate the potential for benzoxazole derivatives in cancer and viral infection treatments.

Antimicrobial and Cytotoxic Activities

A new class of 5,7-dichloro-1,3-benzoxazole derivatives demonstrated significant antimicrobial and cytotoxic activities, showing potential as lead compounds for developing new antimicrobial and cancer therapies (Jayanna et al., 2013).

Optical and Electronic Properties

Research on benzobisoxazoles, closely related to benzoxazoles, explored the influence of aryl group substitution on optical and electronic properties, which could be critical for developing new materials for electronic applications (Tlach et al., 2013).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSPMWXACIOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

CAS RN

2137501-14-3
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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